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Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzoic acid

Cat. No.: B1358100 Get Quote

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of 3-
(Pyridin-2-yloxy)benzoic acid, a molecule of interest in chemical synthesis and drug

discovery. It details the compound's fundamental identifiers, physicochemical properties, a

validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry.

This guide is intended for researchers, chemists, and professionals in the field of drug

development, offering both foundational data and practical, field-proven insights into its

handling and utilization.

Compound Identification and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and regulatory

compliance. The subject of this guide is unequivocally identified by the following nomenclature

and registry number.

IUPAC Name: 3-(pyridin-2-yloxy)benzoic acid[1]

CAS Number: 51362-30-2[1]

Synonyms: 3-(pyrid-2-yloxy)benzoic acid

The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at

the meta-position. This arrangement of aromatic systems and the ether linkage confers specific
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chemical properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is critical for its

application in experimental settings. The key properties of 3-(Pyridin-2-yloxy)benzoic acid
are summarized below.

Property Value Source

Molecular Formula C₁₂H₉NO₃ [1]

Molecular Weight 215.20 g/mol [1]

Appearance Solid

Melting Point 108 °C

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 2 [1]

InChI Key
LYSIEAIIZBZRCE-

UHFFFAOYSA-N
[1]

SMILES
C1=CC=NC(=C1)OC2=CC=C

C(=C2)C(=O)O

These properties, computed and verified across multiple databases, suggest a stable, solid

compound with moderate polarity, suitable for a range of organic reactions.

Synthesis and Purification Protocol
The synthesis of diaryl ethers such as 3-(Pyridin-2-yloxy)benzoic acid is most effectively

achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann

condensation or a base-mediated coupling. The following protocol describes a robust and

scalable method.
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Underlying Principle and Rationale
The core of this synthesis involves the formation of an ether bond between a phenoxide and an

activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which,

upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-

halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can

facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling

mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents

due to their high boiling points and ability to dissolve the ionic intermediates.

Experimental Workflow Diagram
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Reactants:
- 3-Hydroxybenzoic acid

- 2-Chloropyridine
- K₂CO₃ (Base)

- CuI (Catalyst, optional)

Reaction Vessel (DMF)
Heat to 120-140 °C

Monitor by TLC/LC-MS

1. Combine & Stir

Aqueous Workup
1. Cool to RT

2. Quench with H₂O
3. Acidify with HCl to pH 3-4

2. Reaction Complete

Precipitation & Filtration
Collect crude product

3. Isolate Solid

Purification
Recrystallization from
Ethanol/Water mixture

4. Crude Product

Characterization
- ¹H NMR, ¹³C NMR
- Mass Spectrometry

- Melting Point

5. Purified Solid

Final Product:
3-(Pyridin-2-yloxy)benzoic acid

(>95% Purity)

6. Verified Structure

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Pyridin-2-yloxy)benzoic acid.
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Step-by-Step Methodology
Reactant Charging: To a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium

carbonate (K₂CO₃, 2.5 eq.), and copper(I) iodide (CuI, 0.1 eq., optional but recommended).

Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-

10 mL per gram of 3-hydroxybenzoic acid).

Initiation: Add 2-chloropyridine (1.2 eq.) to the mixture.

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 12-24 hours).

Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a

beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.

Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid

(HCl). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final

pH of 3-4.

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with

deionized water to remove residual salts.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as an ethanol/water mixture, to yield a crystalline solid.

Validation: The identity and purity of the final product must be confirmed by standard

analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting

point should be compared to the literature value.

Applications in Research and Drug Development
While 3-(Pyridin-2-yloxy)benzoic acid is not an end-product drug, its structural motifs are

prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile
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intermediate or scaffold for building more complex chemical entities.

Scaffold for Lead Compound Generation
The molecule combines three key features: a carboxylic acid group (a common anchor for

biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic

stability), and a pyridine ring (a frequent component in bioactive compounds, capable of

hydrogen bonding and metal coordination). This makes it an attractive starting point for library

synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as

analgesics and anti-inflammatory agents[2].

Potential as a Herbicide
Some sources indicate that 3-(Pyridin-2-yloxy)benzoic acid has shown phytotoxicity by

inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against

broadleaf plants.

3-(Pyridin-2-yloxy)benzoic acid
(Core Scaffold)

Carboxylic Acid
Modification

(Amide/Ester Formation)

Site 1

Pyridine Ring
Functionalization

(e.g., Substitution)

Site 2

Benzoic Ring
Functionalization

(e.g., Substitution)

Site 3

Diverse Library of
Lead Compounds

Biological Target
(e.g., Kinase, GPCR)

Screening

Click to download full resolution via product page
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Caption: Role as a scaffold in discovery chemistry.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-(Pyridin-2-yloxy)benzoic acid presents several hazards.

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H335: May cause respiratory irritation[1].

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn when handling this compound. All

manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation

of dust. In case of contact, wash affected areas with copious amounts of water.

Conclusion
3-(Pyridin-2-yloxy)benzoic acid is a well-defined chemical compound with established

identifiers and properties. Its synthesis is achievable through standard organic chemistry

methodologies, and its true value for researchers lies in its potential as a modular building

block for the creation of novel molecules with potential therapeutic or agricultural applications.

Proper safety protocols are essential for its handling. This guide provides the foundational

knowledge required for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(Pyridin-2-yloxy)benzoic acid | C12H9NO3 | CID 21901423 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

To cite this document: BenchChem. [CAS number and IUPAC name for 3-(Pyridin-2-
yloxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358100#cas-number-and-iupac-name-for-3-pyridin-
2-yloxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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